molecular formula C13H14N2O3 B13695770 Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13695770
M. Wt: 246.26 g/mol
InChI Key: SBUCNELARDNSIW-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a 2-methylbenzyl group, and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzyl hydrazine with ethyl chloroformate to form an intermediate, which then undergoes cyclization with cyanogen bromide to yield the desired oxadiazole compound. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields carboxylic acids, while nucleophilic substitution can produce a variety of substituted oxadiazole derivatives.

Scientific Research Applications

Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s structure allows it to interact with DNA and proteins, potentially disrupting cellular processes and exhibiting anticancer effects.

Comparison with Similar Compounds

Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate can be compared with other oxadiazole derivatives, such as:

  • Ethyl 3-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxylate
  • Ethyl 3-(2-nitrobenzyl)-1,2,4-oxadiazole-5-carboxylate
  • Ethyl 3-(2-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate

These compounds share the oxadiazole core but differ in the substituents attached to the benzyl group. The presence of different substituents can significantly influence their chemical properties and biological activities. This compound is unique due to the methyl group, which can affect its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-17-13(16)12-14-11(15-18-12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3

InChI Key

SBUCNELARDNSIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CC2=CC=CC=C2C

Origin of Product

United States

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